1-(4-Benzhydrylpiperazino)-2-butyn-1-one
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Overview
Description
1-(4-Benzhydrylpiperazino)-2-butyn-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzhydrylpiperazino)-2-butyn-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperazine ring.
Formation of the Butynone Moiety: The butynone moiety is introduced through an alkylation reaction, where an alkyne reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzhydrylpiperazino)-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butynone moiety to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes, alkenes.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Benzhydrylpiperazino)-2-butyn-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its piperazine structure, which is common in many drugs.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazino)-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group and piperazine ring play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
- 2-{1-[2-(4-Benzhydrylpiperazino)-2-oxoethyl]cyclopentyl}acetic acid
Uniqueness
1-(4-Benzhydrylpiperazino)-2-butyn-1-one is unique due to its specific combination of a benzhydryl group, piperazine ring, and butynone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C21H22N2O/c1-2-9-20(24)22-14-16-23(17-15-22)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,21H,14-17H2,1H3 |
InChI Key |
RTOHIKMFSYJIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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